molecular formula C11H17NO5 B14083345 1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester

1-Methoxyoxalyl-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B14083345
M. Wt: 243.26 g/mol
InChI Key: OXQRLSIUMBHZJR-UHFFFAOYSA-N
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Description

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is a chemical compound with a unique structure that includes a piperidine ring, an ester group, and a methoxy-oxoacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate typically involves the esterification of piperidine-2-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
  • Benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

Uniqueness

(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is unique due to its specific ester group and the stereochemistry of the piperidine ring.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate

InChI

InChI=1S/C11H17NO5/c1-3-17-10(14)8-6-4-5-7-12(8)9(13)11(15)16-2/h8H,3-7H2,1-2H3

InChI Key

OXQRLSIUMBHZJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C(=O)OC

Origin of Product

United States

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